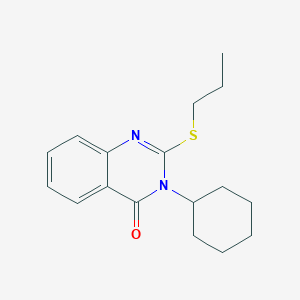![molecular formula C24H22N4O2S B11640557 4-tert-butyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11640557.png)
4-tert-butyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-terc-butil-N-{[3-([1,3]oxazolo[4,5-b]piridin-2-il)fenil]carbamotioil}benzamida es un compuesto orgánico complejo que presenta un grupo terc-butilo, una porción de oxazolo[4,5-b]piridina y un enlace carbamotioil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-terc-butil-N-{[3-([1,3]oxazolo[4,5-b]piridin-2-il)fenil]carbamotioil}benzamida típicamente involucra múltiples pasos, comenzando con precursores fácilmente disponibles. Un enfoque común es sintetizar primero el núcleo de oxazolo[4,5-b]piridina, lo que se puede lograr a través de reacciones de ciclización que involucran materiales de partida apropiados. El grupo terc-butilo se introduce a través de reacciones de alquilación, y el enlace carbamotioil final se forma a través de una reacción de acoplamiento con un reactivo de tiocarbamato adecuado .
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo para ciertos pasos, así como el desarrollo de catalizadores y reactivos más eficientes para optimizar el proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
4-terc-butil-N-{[3-([1,3]oxazolo[4,5-b]piridin-2-il)fenil]carbamotioil}benzamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir ciertos grupos funcionales dentro de la molécula en sus formas reducidas correspondientes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico para la oxidación, agentes reductores como borohidruro de sodio o hidruro de aluminio y litio para la reducción, y varios nucleófilos o electrófilos para reacciones de sustitución .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y la naturaleza de los sustituyentes en la molécula. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
4-terc-butil-N-{[3-([1,3]oxazolo[4,5-b]piridin-2-il)fenil]carbamotioil}benzamida tiene varias aplicaciones de investigación científica:
Química: Puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos materiales y catalizadores.
Biología: El compuesto puede tener potencial como sonda bioquímica o como compuesto principal en los esfuerzos de descubrimiento de fármacos.
Medicina: Su estructura única podría convertirlo en un candidato para el desarrollo de nuevos agentes terapéuticos, particularmente aquellos que se dirigen a vías moleculares específicas.
Mecanismo De Acción
El mecanismo por el cual 4-terc-butil-N-{[3-([1,3]oxazolo[4,5-b]piridin-2-il)fenil]carbamotioil}benzamida ejerce sus efectos depende de su aplicación específica. En un contexto biológico, el compuesto puede interactuar con objetivos moleculares específicos, como enzimas o receptores, para modular su actividad. La porción de oxazolo[4,5-b]piridina podría desempeñar un papel clave en la unión a estos objetivos, mientras que el enlace carbamotioil puede influir en la estabilidad y reactividad generales del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
terc-butil-N-[4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenil]carbamato: Este compuesto comparte el grupo terc-butilo y un enlace carbamato similar, pero difiere en la presencia de una porción de dioxaborolano.
terc-butil 4-((4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenil)sulfonil)tetrahidro-2H-pirano-4-carboxilato: Este compuesto también presenta un grupo terc-butilo y una porción de dioxaborolano, pero incluye un grupo sulfonil y un anillo de tetrahidropirano.
Singularidad
4-terc-butil-N-{[3-([1,3]oxazolo[4,5-b]piridin-2-il)fenil]carbamotioil}benzamida es única debido a su combinación de un grupo terc-butilo, una porción de oxazolo[4,5-b]piridina y un enlace carbamotioil. Esta estructura única confiere propiedades químicas y biológicas específicas que la distinguen de otros compuestos similares .
Propiedades
Fórmula molecular |
C24H22N4O2S |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
4-tert-butyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C24H22N4O2S/c1-24(2,3)17-11-9-15(10-12-17)21(29)28-23(31)26-18-7-4-6-16(14-18)22-27-20-19(30-22)8-5-13-25-20/h4-14H,1-3H3,(H2,26,28,29,31) |
Clave InChI |
SHUPDUGFZBTYTL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11640474.png)


![2-(4-Methoxyphenyl)-5-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640491.png)
![2,5-Pyrrolidinedione, 3-(4-ethyl-1-piperazinyl)-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11640501.png)

![(5E)-1-(2-fluorophenyl)-5-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640508.png)

![N-(4-fluorophenyl)-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640521.png)
![3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11640525.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11640526.png)
![N-[1-(4-Hydroxy-piperidine-1-carbonyl)-2-pyridin-3-yl-vinyl]-benzamide](/img/structure/B11640533.png)
![Ethyl 6-ethoxy-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11640538.png)
![Methyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11640545.png)
